

# Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-nitroso-1H-imidazole

Cat. No.: B15421489

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **5-nitroso-1H-imidazole**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide synthesizes information from analogous compounds, including imidazole derivatives and other nitroso-aromatic systems, to predict and outline the expected analytical characteristics.

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the primary spectroscopic techniques used for the characterization of **5-nitroso-1H-imidazole**. These values are based on typical ranges observed for related chemical structures.

Table 1: Predicted UV-Visible Spectroscopic Data

Parameter	Predicted Value/Range	Solvent
$\lambda_{\max}$ ( $\pi \rightarrow \pi$ )	230 - 290 nm	Ethanol/Methanol
$\lambda_{\max}$ ( $n \rightarrow \pi$ )	350 - 450 nm	Ethanol/Methanol

Note: The  $n \rightarrow \pi$  transition of the nitroso group is characteristically weak.\*

Table 2: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Predicted Wavenumber (cm-1)	Intensity
N-H Stretch (imidazole)	3100 - 3400	Broad, Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C=N Stretch (imidazole ring)	1580 - 1650	Medium
N=O Stretch (nitroso)	1500 - 1620	Strong
Imidazole Ring Vibrations	1400 - 1500	Medium-Strong

Table 3: Predicted <sup>1</sup>H NMR Spectroscopic Data (in DMSO-d<sub>6</sub>)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.8 - 8.2	Singlet	N/A
H-4	7.0 - 7.5	Singlet	N/A
N-H	11.0 - 13.0	Broad Singlet	N/A

Table 4: Predicted <sup>13</sup>C NMR Spectroscopic Data (in DMSO-d<sub>6</sub>)

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	135 - 145
C-4	115 - 125
C-5	145 - 155

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

Ion	Predicted m/z	Description
[M] <sup>+</sup>	97.03	Molecular Ion
[M-NO] <sup>+</sup>	67.03	Loss of Nitroso Group
[M-HCN] <sup>+</sup>	70.02	Loss of Hydrogen Cyanide

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of a small organic molecule like **5-nitroso-1H-imidazole**.

### UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of **5-nitroso-1H-imidazole**.

Apparatus:

- UV-Vis Spectrophotometer (e.g., Unicam SP-500)[1]
- Quartz cuvettes (1 cm path length)
- Volumetric flasks
- Micropipettes

Reagents:

- **5-nitroso-1H-imidazole** sample
- Spectroscopic grade solvent (e.g., ethanol or methanol)

Procedure:

- Prepare a stock solution of **5-nitroso-1H-imidazole** in the chosen solvent at a concentration of approximately 0.1 g/L.[2]

- Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 0.005 to 0.05 g/L.[\[2\]](#)
- Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (typically 200-800 nm).[\[2\]](#)
- Rinse a second cuvette with a small amount of the lowest concentration standard solution before filling it.
- Measure the absorbance of each standard solution, starting from the lowest concentration.
- Record the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for each electronic transition.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **5-nitroso-1H-imidazole** through their characteristic vibrational frequencies.

Apparatus:

- FTIR Spectrometer (e.g., Hilger H-800)[\[1\]](#) with a detector for the mid-IR range.
- Sample holder (e.g., KBr pellet press or ATR accessory).
- Mortar and pestle.

Reagents:

- **5-nitroso-1H-imidazole** sample (solid).
- Potassium bromide (KBr), IR grade.

Procedure (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the **5-nitroso-1H-imidazole** sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Collect a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of **5-nitroso-1H-imidazole** by analyzing the chemical environment of its protons and carbon atoms.

Apparatus:

- NMR Spectrometer (e.g., 400 MHz or 600 MHz).
- 5 mm NMR tubes.

Reagents:

- **5-nitroso-1H-imidazole** sample (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ).
- Deuterated solvent (e.g., DMSO- $d_6$ ).
- Tetramethylsilane (TMS) as an internal standard.

Procedure:

- Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

- Add a small amount of TMS as an internal standard ( $\delta = 0.00$  ppm).
- Place the NMR tube in the spectrometer's probe.
- Acquire the  $^1\text{H}$  NMR spectrum, setting the appropriate spectral width, number of scans, and relaxation delay.
- Acquire the  $^{13}\text{C}$  NMR spectrum, which may require a larger number of scans due to the lower natural abundance of  $^{13}\text{C}$ .
- Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Assign the chemical shifts to the respective protons and carbons in the molecule.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **5-nitroso-1H-imidazole**.

Apparatus:

- Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Reagents:

- **5-nitroso-1H-imidazole** sample.
- Volatile organic solvent (e.g., methanol or acetonitrile).

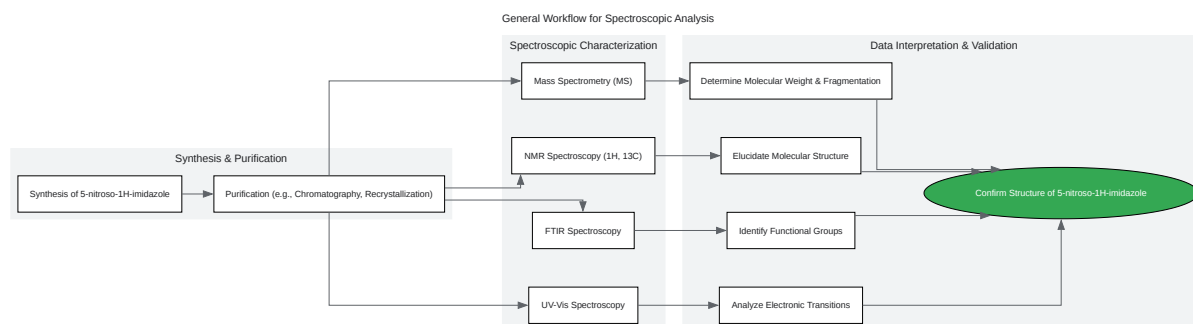
Procedure (for ESI-MS):

- Prepare a dilute solution of the sample (approximately  $10\text{ }\mu\text{g/mL}$ ) in a suitable volatile solvent.[3]
- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire the mass spectrum in positive or negative ion mode over a relevant  $m/z$  range.

- To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).<sup>[4][5]</sup>
- Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Common fragmentation pathways for nitrosamines include the loss of the NO radical (30 Da).<sup>[5]</sup>

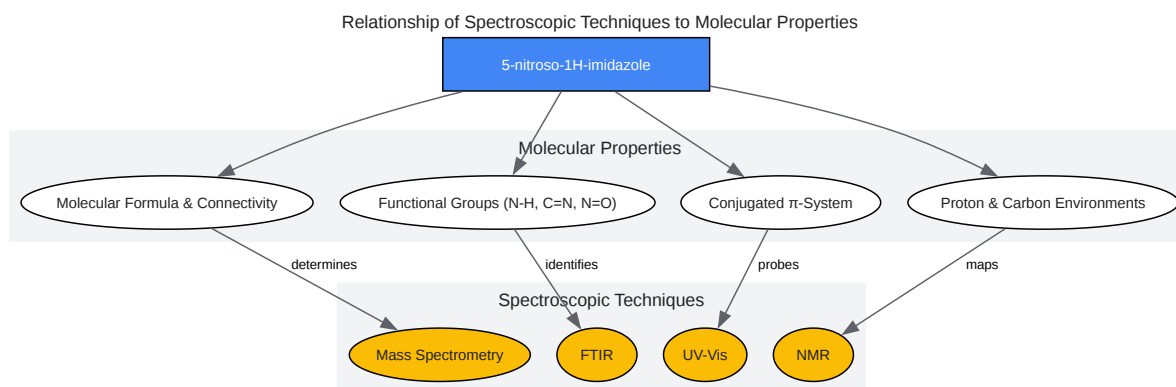
## Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **5-nitroso-1H-imidazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization.



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Caption: How spectroscopic techniques probe molecular properties.

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